molecular formula C26H23N5O5S B11993056 2-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazono]methyl]benzoic acid

2-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazono]methyl]benzoic acid

Cat. No.: B11993056
M. Wt: 517.6 g/mol
InChI Key: USHGLRKSFNWWOM-JFLMPSFJSA-N
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Description

2-{(E)-[({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the thioacetyl group, and the final coupling with the benzoic acid derivative. Common reaction conditions involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, general principles of large-scale organic synthesis would apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thioacetyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the triazole ring or thioacetyl group.

Scientific Research Applications

2-{(E)-[({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets. The triazole ring and the thioacetyl group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    Other triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

2-{(E)-[({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C26H23N5O5S

Molecular Weight

517.6 g/mol

IUPAC Name

2-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C26H23N5O5S/c1-35-21-13-12-17(14-22(21)36-2)24-29-30-26(31(24)19-9-4-3-5-10-19)37-16-23(32)28-27-15-18-8-6-7-11-20(18)25(33)34/h3-15H,16H2,1-2H3,(H,28,32)(H,33,34)/b27-15+

InChI Key

USHGLRKSFNWWOM-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4C(=O)O)OC

Origin of Product

United States

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